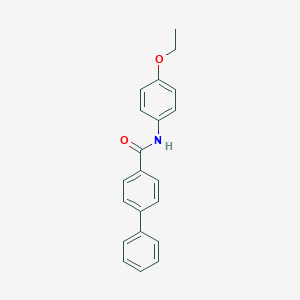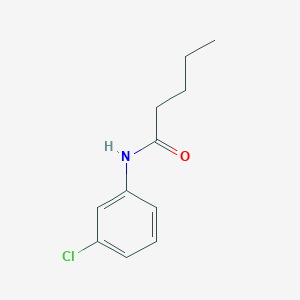![molecular formula C10H12N6 B291971 2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine](/img/structure/B291971.png)
2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine is a chemical compound with the molecular formula C10H12N6. It is a pyrimidine derivative that has shown promise in various scientific research applications, including as a tool for studying biological systems and as a potential therapeutic agent.
Méthodes De Préparation
The synthesis of 2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine involves a multi-step process. It begins with the preparation of 2,4-dichloro-5-nitropyrimidine, which is then converted to 2,4-dichloro-5-aminopyrimidine. This intermediate is then reacted with 1-pyrrolidinecarboxaldehyde to yield the final compound. The reaction conditions typically involve the use of solvents and catalysts to facilitate the transformations.
Analyse Des Réactions Chimiques
2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine undergoes various types of chemical reactions, including substitution and condensation reactions. Common reagents used in these reactions include aldehydes, amines, and catalysts such as ceric ammonium nitrate (CAN) . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine has been studied for its potential use in a variety of scientific research applications. It has been shown to inhibit the activity of several protein kinases, including CDK1, CDK2, and CDK5, which are involved in cell cycle regulation and other cellular processes. This compound has also been shown to inhibit the growth of several cancer cell lines in vitro, suggesting that it may have potential as a cancer therapy. Additionally, it has been used as a tool for studying protein kinases and as a potential therapeutic agent for other diseases.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine is believed to involve competitive inhibition of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. The exact molecular targets and pathways involved are still being studied, but the compound has shown promise in inhibiting cell cycle progression, inducing apoptosis, and inhibiting tumor growth.
Comparaison Avec Des Composés Similaires
2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine is unique in its structure and mechanism of action compared to other pyrimidine derivatives. Similar compounds include pyrimido[4,5-b]azepine and tetrahydropyrimido[4,5-d]pyrimidine-diones . These compounds also exhibit biological activity, but this compound stands out due to its specific inhibition of protein kinases and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H12N6 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
2-pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C10H12N6/c11-8-7-5-12-10(16-3-1-2-4-16)15-9(7)14-6-13-8/h5-6H,1-4H2,(H2,11,12,13,14,15) |
Clé InChI |
LLENOGXZCZHFBJ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC=C3C(=NC=NC3=N2)N |
SMILES canonique |
C1CCN(C1)C2=NC=C3C(=NC=NC3=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















